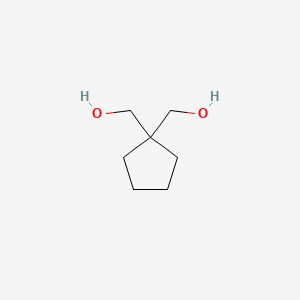

CYCLOPENTANE-1,1-DIYLDIMETHANOL

Description

The exact mass of the compound 1,1-Cyclopentanedimethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49657. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality CYCLOPENTANE-1,1-DIYLDIMETHANOL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CYCLOPENTANE-1,1-DIYLDIMETHANOL including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(hydroxymethyl)cyclopentyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSKZFYXWJAIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973204 | |

| Record name | (Cyclopentane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-53-1 | |

| Record name | 1,1-Cyclopentanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclopentane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(hydroxymethyl)cyclopentyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Cyclopentanedimethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZG5JZX7UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cyclopentane-1,1-diyldimethanol via Ester Reduction

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis of cyclopentane-1,1-diyldimethanol, a valuable diol intermediate, from its corresponding diester, diethyl cyclopentane-1,1-dicarboxylate. The core of this transformation lies in the potent reducing capabilities of lithium aluminum hydride (LiAlH₄), a reagent that necessitates rigorous handling and procedural understanding. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and address the critical safety protocols inherent to hydride-based reductions.

Strategic Overview: From Diester to Diol

The conversion of diethyl cyclopentane-1,1-dicarboxylate to cyclopentane-1,1-diyldimethanol is a classic example of ester reduction, a fundamental transformation in organic synthesis. The target molecule, a geminal diol, serves as a versatile building block in the synthesis of polyesters, polyurethanes, pharmaceuticals, and other complex molecular architectures.[1] The chosen synthetic pathway leverages the unparalleled reactivity of lithium aluminum hydride (LiAlH₄) to achieve a complete reduction of both ester functionalities to primary alcohols.

Overall Reaction:

C₁₁H₁₈O₄ (Diethyl cyclopentane-1,1-dicarboxylate) + 2 LiAlH₄ → C₇H₁₄O₂ (Cyclopentane-1,1-diyldimethanol)

This process is highly efficient but demands meticulous attention to anhydrous conditions and safety due to the violent reactivity of LiAlH₄ with protic substances like water.[2][3]

The Engine of Transformation: The Reaction Mechanism

Lithium aluminum hydride is a powerful, non-selective reducing agent that acts as a source of the hydride ion (H⁻).[4][5] The reduction of an ester to a primary alcohol is a two-stage process for each ester group, proceeding through an aldehyde intermediate that is consumed in situ.[6]

The mechanism unfolds as follows:

-

First Hydride Attack: A hydride ion from LiAlH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of one of the ester groups. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[7]

-

Intermediate Collapse & Aldehyde Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl group reforms, expelling the ethoxide (⁻OCH₂CH₃) as a leaving group, which coordinates to the aluminum species. This step yields an aldehyde intermediate.[7][8]

-

Second Hydride Attack: Aldehydes are more reactive towards hydride reduction than esters. Therefore, the newly formed aldehyde is immediately attacked by a second hydride ion from LiAlH₄, resulting in a second tetrahedral alkoxide intermediate.[6]

-

Repetition for the Second Ester: The entire sequence (Steps 1-3) is repeated for the second ester group on the cyclopentane ring.

-

Aqueous Workup: After the reaction is complete, a careful aqueous workup is performed. This step serves two purposes: to quench any excess, unreacted LiAlH₄ and to protonate the aluminum alkoxide complexes, liberating the final diol product, cyclopentane-1,1-diyldimethanol.

Field-Validated Experimental Protocol

This protocol is synthesized from established procedures and incorporates critical safety and handling insights.[9] Success is contingent on the rigorous exclusion of atmospheric moisture and protic solvents.

Materials and Equipment

| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |

| Diethyl cyclopentane-1,1-dicarboxylate | 4167-77-5 | C₁₁H₁₈O₄ | 214.26 | Starting material. Ensure it is anhydrous.[10] |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | LiAlH₄ | 37.95 | Highly reactive powder. Handle under inert gas.[2] |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent. Must be freshly distilled from a drying agent (e.g., Na/benzophenone). |

| Diethyl Ether, Anhydrous | 60-29-7 | C₄H₁₀O | 74.12 | Used for dilution and extraction. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | For preparing 15% aqueous solution for workup. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |

| Celite™ (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Filtration aid. |

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser and dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Inert gas (Nitrogen or Argon) line with bubbler

-

Ice-water bath

-

Standard glassware for workup and extraction

-

Rotary evaporator

Critical Safety Directives: Handling LiAlH₄

Lithium aluminum hydride is a potent chemical that demands the utmost respect and caution.

-

Pyrophoric Nature: LiAlH₄ reacts violently with water, generating flammable hydrogen gas and significant heat, which can lead to spontaneous ignition.[3][11] All operations must be conducted in a certified fume hood.

-

Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be performed under a dry, inert atmosphere of nitrogen or argon to prevent contact with atmospheric moisture.[3][12]

-

Personal Protective Equipment (PPE): A fire-retardant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves are mandatory.[11][13]

-

Emergency Preparedness: A Class D fire extinguisher (for combustible metals) and a container of dry sand must be immediately accessible. NEVER use a water or CO₂ extinguisher on a hydride fire.[3]

-

Spill Management: In case of a small spill, immediately cover the material with dry sand to prevent ignition.[3][14]

-

Quenching: The process of neutralizing excess LiAlH₄ is highly exothermic and must be done slowly and at low temperatures.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a steady flow of nitrogen gas and allow it to cool to room temperature.

-

Reagent Preparation: In the reaction flask, carefully suspend lithium aluminum hydride (e.g., 5.8 g) in anhydrous THF (150 mL) under a positive nitrogen pressure.

-

Initial Cooling: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Dissolve diethyl cyclopentane-1,1-dicarboxylate (e.g., 23.3 g) in anhydrous THF (50 mL) and add this solution to the dropping funnel. Add the diester solution dropwise to the cold, stirred LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for approximately 17 hours.[9]

-

Monitoring (Optional but Recommended): The reaction can be monitored by withdrawing a small, carefully quenched aliquot for analysis by Gas-Liquid Chromatography (GLC) or Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.[9] If the reaction is incomplete, additional LiAlH₄ may be carefully added.[9]

-

Workup - The Fieser Method: This is the most critical step for safety and product isolation. Cool the reaction mixture back down to 0 °C in an ice bath.[15] For a reaction using 'x' grams of LiAlH₄, quench by adding the following reagents dropwise and in sequence with vigorous stirring:

-

Isolation: Remove the ice bath and stir the mixture at room temperature for 15-30 minutes. A granular white precipitate of aluminum salts should form, which is much easier to filter than the gelatinous solid from other quench methods.[14] Add anhydrous magnesium sulfate and stir for another 15 minutes to ensure all water is sequestered.[14][15]

-

Purification: Filter the mixture through a pad of Celite™, washing the solid precipitate thoroughly with several portions of diethyl ether or THF.[14] Combine the filtrate and the washes. If two layers form, separate them and extract the aqueous layer twice with diethyl ether.[9] Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product, cyclopentane-1,1-diyldimethanol, should be an off-white solid or a colorless oil.[9][17]

Quantitative Data and Yield

The following table is based on a literature procedure.[9]

| Parameter | Value |

| Diethyl cyclopentane-1,1-dicarboxylate | 23.3 g (0.109 mol) |

| Lithium Aluminum Hydride (total) | 5.8 g (0.153 mol) |

| Solvent (Anhydrous THF) | 200 mL |

| Reaction Time | ~19.5 hours |

| Final Product Mass (crude) | 12.95 g |

| Theoretical Yield | 14.19 g |

| Actual Yield | ~91% (crude) |

Product Characterization and Validation

Confirming the identity and purity of the synthesized cyclopentane-1,1-diyldimethanol is essential.

-

Physical Properties: The product is typically an off-white solid or colorless oil with a boiling point of 257.7 °C at 760 mmHg and a density of approximately 1.047 g/cm³.[17]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the protons on the cyclopentane ring (typically a multiplet around 1.5-1.8 ppm) and a distinct signal for the four protons of the two -CH₂OH groups (around 3.5-3.7 ppm). A broad singlet corresponding to the two hydroxyl (-OH) protons will also be present, which will disappear upon D₂O exchange.

-

¹³C NMR Spectroscopy: The carbon NMR will confirm the structure with signals for the three unique carbon environments in the cyclopentane ring, a signal for the two equivalent -CH₂OH carbons, and a key signal for the quaternary C1 carbon.

-

Infrared (IR) Spectroscopy: The most telling evidence of a successful reaction is the disappearance of the strong C=O stretching band of the starting ester (typically ~1735 cm⁻¹) and the appearance of a strong, broad O-H stretching band for the alcohol product (typically ~3300-3400 cm⁻¹).

Conclusion and Future Directions

The reduction of diethyl cyclopentane-1,1-dicarboxylate with lithium aluminum hydride is a robust and high-yielding method for producing cyclopentane-1,1-diyldimethanol.[9] The success of this synthesis hinges on a foundational understanding of the reaction mechanism and, most importantly, an unwavering commitment to rigorous safety protocols when handling the pyrophoric hydride reagent. The Fieser workup method is highly recommended for its ability to produce easily filterable aluminum salts, simplifying product isolation.[8][14][15] The resulting diol is a valuable synthon, ready for application in polymer science and the development of novel pharmaceutical agents.

References

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

ACS Chemical Health & Safety. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

University of Calgary. Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. [Link]

-

BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

-

JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. [Link]

-

OrgoSolver. Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

-

Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Lithium Aluminium Hydride. [Link]

-

University of Rochester, Department of Chemistry. Workup: Aluminum Hydride Reduction. [Link]

-

Princeton University, Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

-

ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?[Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

-

University of York. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

-

PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. [Link]

-

Organic Chemistry Tutor. Ester to Alcohol - Common Conditions. [Link]

-

ResearchGate. (2016). Can any one suggest best conditions for LiAlH4 reduction of α,β-unsaturated esters?[Link]

-

lookchem. Cas 5763-53-1,CYCLOPENTANE-1,1-DIYLDIMETHANOL. [Link]

-

PubChem, National Institutes of Health. Diethyl 1,1-cyclopentanedicarboxylate. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. ehs.princeton.edu [ehs.princeton.edu]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Video: Esters to Alcohols: Hydride Reductions [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. Diethyl 1,1-cyclopentanedicarboxylate | C11H18O4 | CID 77830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. fishersci.fr [fishersci.fr]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Workup [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [guidechem.com]

Physical and chemical properties of CYCLOPENTANE-1,1-DIYLDIMETHANOL

An In-depth Technical Guide to CYCLOPENTANE-1,1-DIYLDIMETHANOL

Authored by: A Senior Application Scientist

Introduction

CYCLOPENTANE-1,1-DIYLDIMETHANOL, also known by synonyms such as 1,1-Bis(hydroxymethyl)cyclopentane, is a cyclic diol with the CAS Registry Number 5763-53-1.[1] Its molecular structure is characterized by a five-membered cyclopentane ring with two hydroxymethyl (-CH2OH) groups attached to the same carbon atom, creating a quaternary or "spiro" center.[1] This unique structural arrangement imparts specific physical and chemical properties that make it a valuable building block in various fields of chemical synthesis.

The cyclopentane scaffold itself is a prevalent structural motif found in numerous biologically active natural products and synthetic drugs.[2] The ring's conformational flexibility allows for the precise spatial orientation of substituents, making it a desirable core for designing novel therapeutic agents.[2] While this guide focuses specifically on CYCLOPENTANE-1,1-DIYLDIMETHANOL, the principles and applications discussed herein are relevant to the broader context of medicinal chemistry and material science, where such scaffolds are employed to create molecules with tailored properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, and potential applications.

Physicochemical and Structural Properties

The physical characteristics of CYCLOPENTANE-1,1-DIYLDIMETHANOL are dictated by its molecular structure, particularly the presence of two hydroxyl groups capable of forming strong intermolecular hydrogen bonds. These interactions are responsible for its solid state at room temperature and its relatively high melting and boiling points.[1]

Data Summary Table

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1][3][4] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| CAS Number | 5763-53-1 | [1][3][4] |

| Appearance | Off-white to white solid | [5][6] |

| Melting Point | 91-93 °C | [1] |

| Boiling Point | 257.7 ± 8.0 °C at 760 mmHg | [3][4][7] |

| Density | 1.047 ± 0.06 g/cm³ | [1][3] |

| Flash Point | 124.4 °C | [3][7] |

| pKa (Predicted) | 14.75 ± 0.10 | [1] |

| XLogP3 (Predicted) | 0.14 | [4] |

| Topological Polar Surface Area | 40.5 Ų | [3] |

| Refractive Index (Predicted) | 1.481 - 1.482 | [3][4] |

| InChI Key | OKSKZFYXWJAIIT-UHFFFAOYSA-N | [3] |

Molecular Structure and Crystallography

The core of CYCLOPENTANE-1,1-DIYLDIMETHANOL is a cyclopentane ring which, to minimize steric strain, adopts a non-planar, envelope conformation (designated as C4E).[1][8] In this arrangement, four of the carbon atoms are roughly coplanar, with the fifth atom out of the plane.[1]

The two hydroxymethyl groups are attached to the single quaternary carbon atom. This geminal diol arrangement is a key feature influencing its reactivity and intermolecular interactions. Crystallographic studies reveal that in the solid state, the molecules are organized into strands along the[9] crystal axis.[8] This is achieved through cooperative, eight-membered hydrogen-bonded rings formed between the hydroxyl groups of adjacent molecules.[1][8] This extensive hydrogen-bonding network is a primary contributor to its crystalline nature and melting point.[1]

Caption: Workflow for the synthesis of CYCLOPENTANE-1,1-DIYLDIMETHANOL.

Detailed Experimental Protocol

-

Preparation: Suspend Lithium Aluminium Hydride (LiAlH₄) in dry tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere and cool the mixture to 0°C using an ice bath.

-

Addition of Ester: Slowly add a solution of diethyl cyclopentane-1,1-dicarboxylate in dry THF to the stirred LiAlH₄ suspension.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 17-20 hours. Monitor the reaction progress using Gas-Liquid Chromatography (GLC) to ensure the complete consumption of the starting ester. [6]If necessary, additional portions of LiAlH₄ can be added to drive the reaction to completion. [6]4. Workup: Carefully pour the reaction mixture into a mixture of diethyl ether and water to quench the excess LiAlH₄.

-

Extraction: Separate the aqueous layer and extract it twice with diethyl ether.

-

Washing and Drying: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an off-white solid. [6]Further purification can be achieved by recrystallization.

Chemical Reactivity

The reactivity of CYCLOPENTANE-1,1-DIYLDIMETHANOL is dominated by its two primary hydroxyl groups. These functional groups can undergo typical alcohol reactions, such as:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Formation of ethers under appropriate conditions.

-

Oxidation: Oxidation to aldehydes or carboxylic acids, depending on the reagents and conditions used.

-

Tosylation: It can be used to produce 1,1-Bis-hydroxymethyl-cyclopentan-ditosylat by reacting with pyridine. [3]This is a common transformation to convert the hydroxyl groups into better leaving groups for subsequent nucleophilic substitution reactions.

Applications in Research and Development

CYCLOPENTANE-1,1-DIYLDIMETHANOL serves as a versatile intermediate in several industrial and research applications.

-

Polymer Chemistry: As a diol, it is a valuable monomer for the production of polyesters and polyurethanes. [7]The rigid cyclopentane core can impart unique thermal and mechanical properties to the resulting polymers.

-

Pharmaceutical and Agrochemical Synthesis: The compound acts as a key building block or scaffold in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. [7]The cyclopentane ring is a privileged structure in drug discovery, and this diol provides a convenient starting point for introducing further chemical diversity. [2]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of CYCLOPENTANE-1,1-DIYLDIMETHANOL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three main groups of signals:

-

A singlet or a multiplet corresponding to the two equivalent -CH₂OH groups.

-

A broad singlet for the two hydroxyl (-OH) protons, which is exchangeable with D₂O.

-

A series of complex multiplets for the eight protons on the cyclopentane ring. Due to the ring's conformation and symmetry, these protons are chemically non-equivalent and will exhibit complex splitting patterns.

-

-

¹³C NMR: The carbon-13 NMR spectrum should display four distinct signals:

-

A signal for the quaternary carbon atom (C1).

-

A signal for the two equivalent hydroxymethyl carbons (-CH₂OH).

-

Two distinct signals for the carbons of the cyclopentane ring, reflecting the molecule's symmetry.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. The most prominent feature would be a strong, broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. [10]Additional sharp peaks around 2850-2950 cm⁻¹ would correspond to C-H stretching vibrations of the cyclopentane ring and methylene groups.

Mass Spectrometry (MS)

In a mass spectrum, CYCLOPENTANE-1,1-DIYLDIMETHANOL would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (130.18). Common fragmentation patterns would involve the loss of water (H₂O) or hydroxymethyl radicals (-CH₂OH).

Safety and Handling

While specific toxicity data is limited, CYCLOPENTANE-1,1-DIYLDIMETHANOL should be handled with standard laboratory precautions for chemical solids and alcohols.

-

General Handling: Use in a well-ventilated area or under a chemical fume hood. [11][12]Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [11]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature. [5][13]* Hazards: May cause skin, eye, and respiratory irritation. The GHS pictogram associated with similar compounds is GHS07 (Warning). [5]

Conclusion

CYCLOPENTANE-1,1-DIYLDIMETHANOL is a structurally interesting and synthetically useful diol. Its well-defined physical properties, stemming from a rigid cyclopentane core and extensive hydrogen bonding capabilities, make it a reliable building block. The straightforward synthesis and the reactivity of its primary alcohol groups provide accessible pathways for its incorporation into a wide range of larger molecules, including polymers, pharmaceuticals, and agrochemicals. For scientists in drug discovery, the cyclopentane scaffold offers a proven platform for developing novel chemical entities, and CYCLOPENTANE-1,1-DIYLDIMETHANOL represents a valuable and versatile entry point for exploring this chemical space.

References

-

Lookchem. (n.d.). Cas 5763-53-1, CYCLOPENTANE-1,1-DIYLDIMETHANOL. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclopentane-1,1-diyl)dimethanethiol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1, 1-cyclopropanedimethanol. Retrieved from [Link]

-

Baran Lab, Scripps Research. (2005). Cyclopentane Synthesis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Cyclopenta [b]naphthalene-4, 8-diol from the Alcoholic extract of Piper betle Linn. Retrieved from [Link]

-

ResearchGate. (n.d.). (Cyclopentane-1,1-diyl)dimethanol. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

PubMed Central (PMC), NIH. (n.d.). Synthesis and Properties of (1R(S),5R(S),7R(S),8R(S))-1,8-Bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl: Reduction-Resistant Spin Labels with High Spin Relaxation Times. Retrieved from [Link]

Sources

- 1. CYCLOPENTANE-1,1-DIYLDIMETHANOL (5763-53-1) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Cyclopentane-1,1-diyldimethanol | 5763-53-1 [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nveo.org [nveo.org]

- 10. chemos.de [chemos.de]

- 11. fishersci.com [fishersci.com]

- 12. 5763-53-1|Cyclopentane-1,1-diyldimethanol|BLD Pharm [bldpharm.com]

- 13. 39590-81-3 Cas No. | (Cyclopropane-1,1-diyl)dimethanol | Apollo [store.apolloscientific.co.uk]

Spectroscopic data for CYCLOPENTANE-1,1-DIYLDIMETHANOL (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of CYCLOPENTANE-1,1-DIYLDIMETHANOL

This guide provides a comprehensive analysis of the spectroscopic data for Cyclopentane-1,1-diyldimethanol (CAS No: 5763-53-1), a bifunctional cyclic diol. As a molecule with a unique quaternary carbon center within a cyclopentane ring, its structural elucidation relies on the synergistic application of multiple spectroscopic techniques.[1] This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are employed to confirm the identity, purity, and structural integrity of this compound.

The narrative moves beyond a simple data sheet, focusing on the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a modern analytical chemistry laboratory.

Compound Profile: Cyclopentane-1,1-diyldimethanol

Cyclopentane-1,1-diyldimethanol, also known as 1,1-Bis(hydroxymethyl)cyclopentane, possesses a molecular formula of C₇H₁₄O₂ and a molecular weight of approximately 130.19 g/mol .[2] Its structure features a five-membered carbocyclic ring with two primary alcohol functionalities geminally substituted on a single carbon. This arrangement precludes the presence of a chiral center. The two hydroxyl groups are capable of forming significant intermolecular hydrogen bonds, which influences the compound's physical properties, such as its melting point of 91-93 °C.[1]

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 5763-53-1 | [3] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.187 g/mol | [2] |

| IUPAC Name | [1-(hydroxymethyl)cyclopentyl]methanol | [2] |

| Physical Form | Solid | [4] |

| Melting Point | 91-93 °C | [1] |

| Boiling Point | 257.7±8.0 °C (Predicted) | [1] |

| Density | 1.047±0.06 g/cm³ (Predicted) |[1] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Cyclopentane-1,1-diyldimethanol, ¹H and ¹³C NMR are used to confirm the number of unique proton and carbon environments, their connectivity, and the overall symmetry of the molecule.

Expertise & Experience: Predicting the NMR Signature

Based on the molecule's structure, we can predict the key features of its NMR spectra. The molecule has a plane of symmetry passing through the C1 and its attached CH₂OH groups. This symmetry renders the four carbons of the cyclopentane ring in pairs of two equivalent sets, and the eight hydrogens on these carbons in pairs of two equivalent sets.

Caption: Predicted unique proton and carbon environments.

-

¹H NMR: We expect four distinct signals:

-

A singlet for the two equivalent methylene protons of the hydroxymethyl groups (-CH₂ OH).

-

A triplet for the four equivalent methylene protons alpha to the quaternary carbon (C2/C5 positions).

-

A multiplet (quintet) for the four equivalent methylene protons beta to the quaternary carbon (C3/C4 positions).

-

A broad singlet for the two hydroxyl protons (-OH ), which can exchange and may vary in chemical shift depending on concentration and solvent.

-

-

¹³C NMR: We expect four distinct signals corresponding to:

-

The quaternary C1 carbon.

-

The two equivalent methylene carbons of the hydroxymethyl groups (-C H₂OH).

-

The two equivalent alpha carbons of the cyclopentane ring (C2/C5).

-

The two equivalent beta carbons of the cyclopentane ring (C3/C4).

-

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm). These are estimated values based on standard chemical shift tables and data from similar structures like cyclopentane.[5][6]

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Rationale |

|---|---|---|---|---|

| -CH₂ - (Ring, β to C1) | Quintet | 1.55 | 4H | Aliphatic protons on C3/C4, split by adjacent α-protons. Similar to cyclopentane (δ ~1.51 ppm).[5] |

| -CH₂ - (Ring, α to C1) | Triplet | 1.70 | 4H | Aliphatic protons on C2/C5, deshielded by proximity to the substituted carbon, split by β-protons. |

| -CH₂ OH | Singlet | 3.60 | 4H | Protons on carbons bearing electronegative oxygen atoms are significantly deshielded. |

| -OH | Broad Singlet | 1.5 - 3.0 (variable) | 2H | Chemical shift is concentration and temperature-dependent; proton is exchangeable. |

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Carbon | Approx. Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C3, C4 (β to C1) | 24.0 | Typical aliphatic sp³ carbon. Similar to cyclopentane (δ ~25.8 ppm). |

| C2, C5 (α to C1) | 35.0 | sp³ carbon adjacent to a quaternary center, slightly deshielded. |

| C1 | 45.0 | Quaternary sp³ carbon, typically appears further downfield than secondary carbons. |

| -C H₂OH | 68.0 | Carbon attached to an electronegative oxygen atom is significantly deshielded. |

Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 10-15 mg of Cyclopentane-1,1-diyldimethanol. Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing line broadening due to saturation.[7]

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, inside a clean vial. Causality: Deuterated solvents are used to prevent large solvent signals from obscuring the analyte peaks in ¹H NMR.[7]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm). Causality: TMS is chemically inert and provides a single, sharp reference peak that does not overlap with most organic signals.[6]

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets.

-

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set a spectral width of approximately 12 ppm, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds.[7]

-

Collect 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to single lines for each unique carbon.

-

Set a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.[7]

-

Collect 1024 or more scans due to the low natural abundance (1.1%) of the ¹³C isotope.[7]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate the ¹H NMR signals to determine the relative proton ratios.

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. It is an excellent technique for identifying the presence of specific functional groups. For Cyclopentane-1,1-diyldimethanol, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH) and alkane (C-H) functional groups.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is dominated by absorptions from the O-H and C-H bonds.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

|---|---|---|---|

| 3600 - 3200 | O-H stretch (H-bonded) | Strong, Broad | The broadness is a hallmark of hydrogen bonding between the two hydroxyl groups, a key feature of this molecule.[1] |

| 3000 - 2850 | C-H stretch (sp³) | Strong | Characteristic of the C-H bonds in the cyclopentane ring and methylene groups. Similar to pure cyclopentane.[8] |

| ~1465 | C-H bend (scissoring) | Medium | Typical for CH₂ groups.[8] |

| ~1050 | C-O stretch | Strong | Characteristic of primary alcohols (R-CH₂-OH). |

| 1500 - 500 | Fingerprint Region | Complex | Contains complex vibrations (C-C stretches, C-C-H bends) that are unique to the molecule's overall structure.[8] |

Protocol: Attenuated Total Reflectance (ATR) IR Data Acquisition

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. Causality: This step is crucial to subtract atmospheric CO₂ and H₂O absorptions from the final sample spectrum, ensuring that the observed peaks are solely from the analyte.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid Cyclopentane-1,1-diyldimethanol powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a strong, high-quality spectrum.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive confirmation of its mass and clues about its structure.

Expertise & Experience: Predicting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule or adducts.

-

Molecular Ion: The exact mass of C₇H₁₄O₂ is 130.0994 Da.[2] In positive ion mode ESI-MS, we would expect to see the protonated molecule [M+H]⁺ at m/z 131.1072 and potentially a sodium adduct [M+Na]⁺ at m/z 153.0888.

-

Fragmentation: Although soft ionization minimizes fragmentation, some characteristic losses are expected. The most likely initial fragmentation pathway is the loss of water (H₂O, 18 Da) from the protonated molecule, yielding a fragment at m/z 113.0966. A subsequent loss of formaldehyde (CH₂O, 30 Da) from the hydroxymethyl group is also plausible.

Table 5: Predicted ESI-MS Signals

| m/z (Daltons) | Identity | Rationale |

|---|---|---|

| 131.1072 | [M+H]⁺ | Protonated molecular ion. |

| 153.0888 | [M+Na]⁺ | Sodium adduct, common in ESI. |

| 113.0966 | [M+H - H₂O]⁺ | Loss of a water molecule from the protonated diol. |

Protocol: ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Causality: High concentrations can lead to signal suppression and detector saturation. Methanol and acetonitrile are volatile and compatible with ESI.

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement. Causality: Accurate mass data allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

-

Data Analysis:

-

Identify the m/z of the molecular ion and its adducts.

-

Compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to corroborate the proposed structure.

-

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic analysis.

References

- BLD Pharm. (n.d.). 5763-53-1|Cyclopentane-1,1-diyldimethanol.

- Guidechem. (n.d.). CYCLOPENTANE-1,1-DIYLDIMETHANOL 5763-53-1 wiki.

- PubChem. (n.d.). (Cyclopentane-1,1-diyl)dimethanethiol.

- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

- PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopentane.

- NIST. (n.d.). Cyclopentanemethanol.

- ChemicalBook. (n.d.). Cyclopentane(287-92-3) IR Spectrum.

- Vulcanchem. (n.d.). cyclopentane-1,1-diyldimethanol - 5763-53-1.

- SciSpace. (n.d.). Infrared absorption spectra of seven cyclopentanes and five cyclohexanes.

- BenchChem. (2025). A Comparative Analysis of cis-3-(Hydroxymethyl)cyclopentanol and its Stereoisomeric Alternative using 1H and 13C NMR Spectroscopy.

- PubChem. (n.d.). 1,1-Bis(hydroxymethyl)cyclopropane.

- Sigma-Aldrich. (n.d.). Cyclopentane-1,1-diyldimethanol | 5763-53-1.

- ChemicalBook. (n.d.). Cyclopentane(287-92-3) 1H NMR.

- Echemi. (n.d.). 5763-53-1, CYCLOPENTANE-1,1-DIYLDIMETHANOL Formula.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane.

Sources

- 1. CYCLOPENTANE-1,1-DIYLDIMETHANOL (5763-53-1) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. Cyclopentane-1,1-diyldimethanol | 5763-53-1 [sigmaaldrich.com]

- 5. Cyclopentane(287-92-3) 13C NMR spectrum [chemicalbook.com]

- 6. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal structure and conformation of CYCLOPENTANE-1,1-DIYLDIMETHANOL

An In-depth Technical Guide on the Crystal Structure and Conformation of Cyclopentane-1,1-diyldimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,1-diyldimethanol is a pivotal building block in medicinal chemistry and materials science, valued for its role as a compact, rigid diol that can introduce a spirocyclic center. This guide provides a comprehensive analysis of its three-dimensional structure, focusing on the precise arrangement of atoms in the solid state as determined by X-ray crystallography and the molecule's conformational dynamics. We delve into the experimental protocols for structure determination, the causality behind its preferred conformation, and the implications of these structural features for its application in the rational design of novel therapeutics.

Introduction: The Significance of a Simple Diol

In the landscape of drug discovery, the geometric and conformational properties of molecular scaffolds are paramount. They dictate binding affinities, selectivity, and pharmacokinetic profiles. Cyclopentane-1,1-diyldimethanol, while seemingly simple, offers a unique structural motif: a quaternary spiro-center derived from a cyclopentane ring. This feature imparts a high degree of rigidity and a defined three-dimensional vector for its two hydroxyl groups.

This guide elucidates the precise solid-state structure and conformational preferences of this diol. Understanding these characteristics is crucial for medicinal chemists seeking to:

-

Incorporate rigid spacers into pharmacophores.

-

Design spirocyclic analogs of existing drugs to explore new intellectual property space.

-

Control the orientation of functional groups to optimize interactions with biological targets.

Synthesis and Crystallization

The synthesis of cyclopentane-1,1-diyldimethanol is typically achieved through the reduction of diethyl cyclopentane-1,1-dicarboxylate. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is critical for the complete reduction of both ester groups to primary alcohols.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount for accurate structure determination.

-

Material Purification: The synthesized diol is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting material and byproducts.

-

Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. Slow evaporation of a solution in ethyl acetate has been shown to yield diffraction-quality crystals.

-

Crystal Growth: The purified compound is dissolved in a minimal amount of warm ethyl acetate. The solution is filtered to remove any particulates and left in a loosely covered vial in a vibration-free environment. Slow evaporation over several days allows for the formation of well-ordered single crystals.

Solid-State Analysis: The Crystal Structure

The definitive arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction. This technique provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for Crystal Structure Determination

The process from crystal to final structure is a multi-step, self-validating workflow.

CYCLOPENTANE-1,1-DIYLDIMETHANOL CAS number and IUPAC name

An In-Depth Technical Guide to Cyclopentane-1,1-diyldimethanol for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopentane-1,1-diyldimethanol, a versatile diol building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its core chemical identity, structural characteristics, synthesis, and potential applications, grounding all claims in authoritative data.

Core Chemical Identity and Nomenclature

Cyclopentane-1,1-diyldimethanol is a geminal diol characterized by a five-membered cyclopentane ring. Two hydroxymethyl (-CH2OH) groups are attached to the same carbon atom, creating a structurally significant quaternary carbon center. This arrangement imparts unique steric and electronic properties to the molecule, influencing its reactivity and intermolecular interactions.

-

IUPAC Name : [1-(hydroxymethyl)cyclopentyl]methanol[1]

-

Synonyms : 1,1-Bis(hydroxymethyl)cyclopentane, 1,1-Cyclopentanedimethanol[1][2][3]

-

Molecular Weight : 130.19 g/mol [2]

Caption: Chemical structure of Cyclopentane-1,1-diyldimethanol.

Physicochemical and Structural Properties

The physical state of Cyclopentane-1,1-diyldimethanol has been reported as both a solid and a colorless liquid, which may depend on purity and ambient conditions.[3] Its two primary alcohol groups are capable of acting as both hydrogen bond donors and acceptors, leading to a relatively high boiling point and significant intermolecular forces in the solid state.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 130.187 g/mol | [1] |

| Boiling Point | 257.7 °C at 760 mmHg | [1][3] |

| Density | 1.047 g/cm³ | [1][3] |

| Flash Point | 124.4 °C | [1][3] |

| Melting Point | 91-93 °C | |

| pKa (Predicted) | 14.75 ± 0.10 | |

| XLogP3-AA | 0.5 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 |[1] |

Crystallographic Analysis

Crystallographic studies reveal that Cyclopentane-1,1-diyldimethanol crystallizes in a monoclinic system with the space group P21/n. The unit cell contains four molecules, which are organized into extensive hydrogen-bonded networks. This ordered arrangement in the solid state is a direct consequence of the two hydroxyl groups and is a key factor governing its melting point and solubility characteristics.

Synthesis and Chemical Reactivity

The synthesis of Cyclopentane-1,1-diyldimethanol is reliably achieved through the reduction of a corresponding diester, a foundational reaction in organic synthesis.

Synthesis via Ester Reduction

A common and effective laboratory-scale synthesis involves the reduction of diethyl cyclopentane-1,1-dicarboxylate.[4] This transformation requires a potent reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of reducing the ester functional groups to primary alcohols.[1][4]

-

Rationale for Reagent Choice : LiAlH₄ is a powerful, unselective reducing agent necessary for the complete conversion of the sterically hindered geminal diester to the diol. Its high reactivity ensures a high yield under appropriate reaction conditions.

Caption: Synthetic pathway for Cyclopentane-1,1-diyldimethanol.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

-

Reaction Setup : A suspension of lithium aluminum hydride (2.3 g) in dry tetrahydrofuran (THF, 150 cm³) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C in an ice bath.

-

Addition of Ester : A solution of diethyl cyclopentane-1,1-dicarboxylate (23.3 g) in dry THF (50 cm³) is added dropwise to the stirred LiAlH₄ suspension.

-

Reaction Monitoring : The mixture is allowed to warm to ambient temperature and stirred for 17 hours. Progress is monitored by Gas-Liquid Chromatography (GLC) to confirm the consumption of the starting material. If the reaction is incomplete, additional portions of LiAlH₄ may be required.[4]

-

Quenching and Workup : The reaction is carefully quenched by pouring the mixture into a biphasic solution of diethyl ether and water.

-

Extraction : The aqueous layer is separated and extracted twice with diethyl ether.

-

Purification : The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product as an off-white solid.[4]

Key Chemical Reactions

The primary alcohol groups are versatile handles for further synthetic transformations. For instance, they can be converted to tosylates, which are excellent leaving groups for nucleophilic substitution reactions. This is demonstrated by its reaction with pyridine to produce 1,1-bis(hydroxymethyl)-cyclopentane-ditosylate with a reported yield of 59%.[1]

Applications in Research and Drug Development

While specific drug candidates containing the Cyclopentane-1,1-diyldimethanol core are not prominent in public literature, its structural motif is highly relevant to medicinal chemistry. The cyclopentane ring is a privileged scaffold found in numerous FDA-approved drugs and natural products.[5]

Role as a Bioisostere and Scaffold

The cyclopentane ring often serves as a carbocyclic bioisostere of furanose rings found in nucleosides.[6] This substitution can enhance the metabolic stability of a drug by removing the labile glycosidic bond, a critical strategy in the development of antiviral agents like Peramivir (influenza) and Abacavir (HIV).[6]

Strategic Value in Drug Design

The geminal diol structure of Cyclopentane-1,1-diyldimethanol offers a unique starting point for creating spirocyclic systems or for introducing substituents in a well-defined three-dimensional orientation. This is crucial for optimizing interactions within the hydrophobic pockets of target enzymes or receptors. Drugs such as the hypertension medication Irbesartan feature a spirocyclic cyclopentane.

Caption: Conceptual workflow for drug discovery using the title scaffold.

Safety and Handling

Cyclopentane-1,1-diyldimethanol is associated with GHS07 pictograms, indicating it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements : H302, H315, H319, H335

-

Precautionary Statements : P261, P305+P351+P338

It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a dry, well-sealed container at room temperature.

References

-

Cas 5763-53-1,CYCLOPENTANE-1,1-DIYLDIMETHANOL | lookchem . Lookchem. Available at: [Link]

-

Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane - PrepChem.com . PrepChem.com. Available at: [Link]

-

(Cyclopentane-1,1-diyl)dimethanethiol | C7H14S2 | CID 57683492 - PubChem . PubChem. Available at: [Link]

-

Cyclopentane, 1,3-dimethyl-, trans- - the NIST WebBook . NIST. Available at: [Link]

Sources

An In-Depth Technical Guide to CYCLOPENTANE-1,1-DIYLDIMETHANOL: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentane-1,1-diyldimethanol, a unique diol built upon a cyclopentane scaffold, presents a compelling molecular architecture for applications ranging from polymer chemistry to the synthesis of novel therapeutic agents. Its geminal hydroxymethyl groups offer a versatile platform for derivatization and polymerization, while the carbocyclic core imparts specific conformational properties. This technical guide provides a comprehensive overview of the molecular formula, weight, synthesis, physicochemical properties, spectroscopic characterization, and potential applications of Cyclopentane-1,1-diyldimethanol, with a particular focus on its relevance to drug discovery and materials science.

Molecular Identity and Physicochemical Properties

Cyclopentane-1,1-diyldimethanol, also known by its synonyms 1,1-Bis(hydroxymethyl)cyclopentane and (1-hydroxymethylcyclopentyl)methanol, is a crystalline solid at room temperature.[1] Its fundamental molecular and physical characteristics are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.187 g/mol | [2] |

| CAS Number | 5763-53-1 | [2] |

| Appearance | Off-white solid | |

| Boiling Point | 257.7 °C at 760 mmHg | [3] |

| Flash Point | 124.4 °C | [3] |

| Density | 1.047 g/cm³ | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

The presence of two primary hydroxyl groups contributes to its relatively high boiling point and its capacity for hydrogen bonding, a key feature influencing its solid-state structure and solubility.

Crystallography and Molecular Structure

X-ray crystallographic studies have revealed that Cyclopentane-1,1-diyldimethanol crystallizes in a monoclinic system. The cyclopentane ring typically adopts an envelope conformation. In the solid state, the molecules are interconnected by a network of hydrogen bonds between the hydroxyl groups, forming extended strands. This intermolecular hydrogen bonding is a critical factor in determining the compound's melting point and crystal packing.

Synthesis and Manufacturing

The primary and well-documented laboratory-scale synthesis of Cyclopentane-1,1-diyldimethanol involves the reduction of a diester precursor.[4] This approach provides a reliable method for obtaining the target diol.

Experimental Protocol: Reduction of Diethyl Cyclopentane-1,1-dicarboxylate

This synthesis is based on the reduction of the corresponding diester using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[4]

Materials:

-

Diethyl cyclopentane-1,1-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas atmosphere

Procedure:

-

A stirred suspension of lithium aluminum hydride in dry tetrahydrofuran is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

-

A solution of diethyl cyclopentane-1,1-dicarboxylate in dry tetrahydrofuran is added dropwise to the cooled LiAlH₄ suspension.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 17 hours). Reaction progress can be monitored by techniques such as gas-liquid chromatography (GLC) to ensure the complete consumption of the starting ester.[4]

-

If the reaction is incomplete, additional portions of LiAlH₄ may be carefully added.

-

Once the reaction is complete, the mixture is cautiously poured into a mixture of diethyl ether and water to quench the excess LiAlH₄.

-

The aqueous layer is separated and extracted with diethyl ether.

-

The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude Cyclopentane-1,1-diyldimethanol as an off-white solid.[4]

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of Cyclopentane-1,1-diyldimethanol is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two equivalent hydroxymethyl groups would likely appear as a singlet or a multiplet, depending on the solvent and temperature, due to coupling with the hydroxyl protons. The protons on the cyclopentane ring would exhibit complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum should display signals for the non-equivalent carbon atoms. A key feature would be the quaternary carbon of the cyclopentane ring bonded to the two hydroxymethyl groups. The carbons of the hydroxymethyl groups would appear in the region typical for alcohol carbons, while the cyclopentane ring carbons would have distinct chemical shifts. Due to the symmetry of the molecule, the number of signals would be less than the total number of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of Cyclopentane-1,1-diyldimethanol will be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations of the cyclopentane ring and hydroxymethyl groups around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region. The absence of a carbonyl (C=O) peak around 1700 cm⁻¹ would confirm the complete reduction of the diester starting material.

Mass Spectrometry

In a mass spectrum, the molecular ion peak [M]⁺ for Cyclopentane-1,1-diyldimethanol would be expected at an m/z of 130. Fragmentation would likely involve the loss of water (m/z 112), a hydroxymethyl group (m/z 99), and cleavage of the cyclopentane ring.

Applications in Research and Development

The unique structural features of Cyclopentane-1,1-diyldimethanol make it a valuable building block in several areas of chemical research and development.

Polymer Chemistry

As a diol, Cyclopentane-1,1-diyldimethanol can serve as a monomer in the synthesis of polyesters and polyurethanes.[3] The incorporation of its rigid, gem-disubstituted cyclopentyl moiety into a polymer backbone can impart specific properties such as increased thermal stability, altered mechanical strength, and modified solubility. Its use as a chain extender or cross-linking agent can also be explored to tailor the properties of polymeric materials. For instance, diols are crucial components in the production of polyurethane foams, where they react with polyisocyanates.[5][6]

Drug Discovery and Medicinal Chemistry

The cyclopentane ring is a common motif in a variety of biologically active natural products and synthetic drugs.[7] The conformational constraints and lipophilicity of the cyclopentane scaffold can be advantageous for ligand-receptor binding. Cyclopentane-1,1-diyldimethanol can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The two hydroxyl groups can be readily derivatized to introduce a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR). For example, cyclopentane derivatives have been investigated for their potential as antiviral and anticancer agents.[8][9]

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for Cyclopentane-1,1-diyldimethanol is not widely available, general precautions for handling laboratory chemicals should be observed. Based on the safety data for cyclopentane, which is a flammable liquid, it is prudent to handle Cyclopentane-1,1-diyldimethanol in a well-ventilated area and away from ignition sources.[10][11]

Recommended Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

Cyclopentane-1,1-diyldimethanol is a versatile and valuable chemical intermediate with significant potential in both materials science and medicinal chemistry. Its well-defined structure, coupled with the reactivity of its geminal diol functionality, provides a robust platform for the synthesis of novel polymers and biologically active molecules. Further research into the derivatization of this compound and the evaluation of the resulting products is warranted to fully explore its scientific and commercial potential.

References

-

LookChem. (n.d.). Cas 5763-53-1, CYCLOPENTANE-1,1-DIYLDIMETHANOL. Retrieved from [Link]

-

Penta Chemicals. (2023, April 5). SAFETY DATA SHEET - Cyclopentane. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: cyclopentane. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

-

Haldia Petrochemicals Ltd. (n.d.). MSDS Cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

PubMed. (2024, February 5). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061884). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentane. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

PubMed Central. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031543). Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, December 27). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclopentane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

-

Junyuan Petroleum Group. (2022, June 22). Cyclopentane: a new blowing agent for polyurethane foam. Retrieved from [Link]

-

Maastricht University. (2021, September 21). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanemethanol. Retrieved from [Link]

- Google Patents. (n.d.). US8022138B2 - Polyurethane-urea polymers derived from cyclohexane dimethanol.

-

ResearchGate. (n.d.). (Cyclopentane-1,1-diyl)dimethanol. Retrieved from [Link]

Sources

- 1. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 5. The Use of Isoamyl and Cyclopentane Blends for Rigid Polyurethane Foam Coatings - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]

- 6. US8022138B2 - Polyurethane-urea polymers derived from cyclohexane dimethanol - Google Patents [patents.google.com]

- 7. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]

- 8. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. (Cyclopentane-1,1-diyl)dimethanethiol | C7H14S2 | CID 57683492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. chemos.de [chemos.de]

Navigating the Procurement and Application of CYCLOPENTANE-1,1-DIYLDIMETHANOL: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. The cyclopentane ring, a five-membered carbocycle, is a privileged structure in medicinal chemistry, prized for its conformational flexibility and its ability to present substituents in precise three-dimensional orientations.[1] This guide focuses on a key derivative of this scaffold: CYCLOPENTANE-1,1-DIYLDIMETHANOL (CAS No. 5763-53-1). This diol offers a versatile platform for the synthesis of novel chemical entities with therapeutic potential. Herein, we provide an in-depth analysis of its commercial availability, key chemical and physical properties, established synthetic routes, and its burgeoning applications in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Commercial Availability and Sourcing

CYCLOPENTANE-1,1-DIYLDIMETHANOL is readily available from a range of global chemical suppliers, catering to both research and bulk-scale requirements. Investigators can procure this compound from manufacturers and distributors in various countries, including China, the United States, and the United Kingdom.[2]

Key suppliers offering CYCLOPENTANE-1,1-DIYLDIMETHANOL include:

-

GlobalChemMall (China): Positions itself as a factory-direct wholesale supplier, indicating potential for large-scale orders.[3]

-

Parchem (USA): A worldwide supplier of specialty chemicals, listing the compound by its CAS number 5763-53-1.[4]

-

ChemicalBook: This platform aggregates information from numerous suppliers, primarily in China and the US, offering a convenient point for comparing purity levels and available quantities.[2] Noteworthy suppliers listed include Capot Chemical Co., Ltd., CONIER CHEM AND PHARMA LIMITED, and Hefei TNJ Chemical Industry Co., Ltd. in China, as well as Aladdin Scientific, SynQuest Laboratories, Inc., ChiralStar Inc., and ChemScene LLC in the United States.[2]

-

Sigma-Aldrich: Lists the compound under the synonym "Cyclopentane-1,1-diyldimethanol" and provides key properties, although at times it may not be directly available for purchase and may require contacting their technical service.

-

BLD Pharm: Offers the product with information on purity and storage conditions, with special offers often available for online orders.[5]

-

Shanghai Minstar Chemical Co., Ltd.: A professional supplier of API intermediates and fine chemicals, they list the compound with details on purity, packaging, and shipping.[6]

The purity of commercially available CYCLOPENTANE-1,1-DIYLDIMETHANOL typically ranges from 95% to over 99%, with common packaging sizes including grams to multi-kilogram quantities.[2] Researchers should carefully consider the purity requirements of their specific application when selecting a supplier.

Physicochemical Properties and Structural Characteristics

A thorough understanding of the physicochemical properties of CYCLOPENTANE-1,1-DIYLDIMETHANOL is fundamental to its effective application in synthetic chemistry and drug design.

| Property | Value |

| CAS Number | 5763-53-1 |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.19 g/mol |

| Appearance | Off-white to white solid |

| Boiling Point | 257.7 °C at 760 mmHg |

| Flash Point | 124.4 °C |

| Density | 1.047 g/cm³ |

| Storage | Sealed in a dry environment at room temperature |

Data compiled from multiple sources.[5][7][8]

Structurally, the molecule features a central cyclopentane ring with two hydroxymethyl (-CH2OH) groups geminally substituted on the same carbon atom.[9] This arrangement provides two primary alcohol functionalities for further chemical modification. The cyclopentane ring itself typically adopts a non-planar envelope conformation to minimize ring strain.[9][10]

Synthesis and Reaction Pathways

The primary synthetic route to CYCLOPENTANE-1,1-DIYLDIMETHANOL involves the reduction of a corresponding diester. A well-documented method is the reduction of diethyl cyclopentane-1,1-dicarboxylate using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).[7][11]

A generalized workflow for this synthesis is as follows:

Figure 1: A generalized workflow for the synthesis of CYCLOPENTANE-1,1-DIYLDIMETHANOL.

This reduction is a robust and high-yielding process, making the starting material readily accessible for further derivatization.

Applications in Drug Discovery and Medicinal Chemistry

The cyclopentane scaffold is a recurring motif in a multitude of biologically active compounds.[1] CYCLOPENTANE-1,1-DIYLDIMETHANOL serves as an excellent starting point for creating analogs of such molecules due to its readily modifiable hydroxyl groups. These groups can be oxidized to aldehydes or carboxylic acids, or they can be used in esterification or etherification reactions to introduce diverse functionalities.

A notable application is in the development of novel antibiotics. For instance, researchers have synthesized cyclopentane-based analogs of muraymycin, a naturally occurring antibiotic that targets the bacterial enzyme MraY.[12] By replacing the complex core of the natural product with a simpler cyclopentane ring, the synthetic tractability is significantly improved, allowing for a more thorough investigation of the structure-activity relationship.[12] In these analogs, the diol functionality of a cyclopentane precursor is a key handle for introducing the necessary pharmacophoric elements.

The general workflow for leveraging a chemical scaffold like CYCLOPENTANE-1,1-DIYLDIMETHANOL in a drug discovery program is illustrated below:

Figure 2: A conceptual workflow for drug discovery utilizing the CYCLOPENTANE-1,1-DIYLDIMETHANOL scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for CYCLOPENTANE-1,1-DIYLDIMETHANOL should always be consulted from the supplier, general precautions for handling laboratory chemicals should be observed. Based on the SDS for the parent compound, cyclopentane, which is a highly flammable liquid, care should be taken to avoid heat, sparks, and open flames.[13][14][15] Although CYCLOPENTANE-1,1-DIYLDIMETHANOL is a solid with a high flash point, it is still prudent to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

CYCLOPENTANE-1,1-DIYLDIMETHANOL is a commercially accessible and synthetically versatile building block with significant potential in medicinal chemistry and drug discovery. Its gem-disubstituted diol functionality on a conformationally relevant cyclopentane core provides an attractive starting point for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its procurement, properties, synthesis, and applications to aid researchers in leveraging this valuable chemical entity in their scientific endeavors.

References

- GlobalChemMall. China Low Price CYCLOPENTANE-1,1-DIYLDIMETHANOL Manufacturers, Suppliers - Factory Direct Wholesale.

- Parchem. CYCLOPENTANE-1,1-DIYLDIMETHANOL (Cas 5763-53-1).

- ChemicalBook. CYCLOPENTANE-1,1-DIYLDIMETHANOL manufacturers and suppliers.

- PrepChem.com. Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane.

- Penta Chemicals.